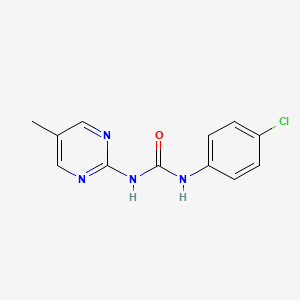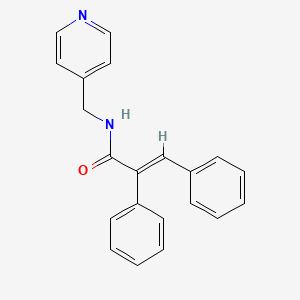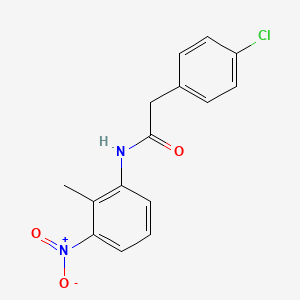
2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential use in the development of novel drugs. This compound is commonly referred to as "CNMA" and is a member of the acetamide family of compounds. CNMA has been found to exhibit several interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. In
作用机制
The exact mechanism of action of CNMA is not fully understood. However, studies have suggested that CNMA may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CNMA has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
CNMA has been found to exhibit several interesting biochemical and physiological effects. In animal models of inflammation and pain, CNMA has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. CNMA has also been found to reduce the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. In addition, CNMA has been found to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using CNMA in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, CNMA has been extensively studied for its biological properties, making it a useful tool for investigating the mechanisms of action of other compounds. However, one limitation of using CNMA in lab experiments is its potential toxicity, as it has been found to exhibit cytotoxic effects in some cell types.
未来方向
There are several future directions for the study of CNMA. One area of research could focus on the development of novel drugs based on the structure of CNMA, particularly for the treatment of inflammation, pain, and cancer. Another area of research could focus on the elucidation of the exact mechanism of action of CNMA, as well as the identification of its molecular targets. Finally, future studies could investigate the potential use of CNMA in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
合成方法
CNMA can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield CNMA. Other methods of synthesis include the reaction of 4-chloroaniline with 2-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
科学研究应用
CNMA has been extensively studied for its potential use in the development of novel drugs. One area of research has focused on the anti-inflammatory and analgesic properties of CNMA. Studies have shown that CNMA exhibits potent anti-inflammatory and analgesic activities in animal models of inflammation and pain. CNMA has also been found to exhibit anti-cancer activity, particularly against breast cancer cells. In addition, CNMA has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-13(3-2-4-14(10)18(20)21)17-15(19)9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLRIFUBURMJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)
![4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5694825.png)
![N-(4-fluorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5694832.png)
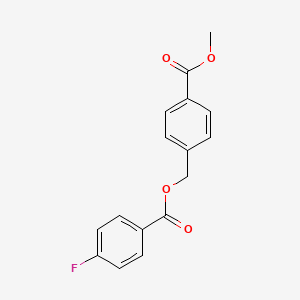
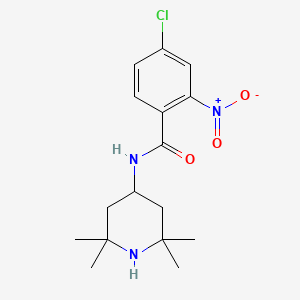
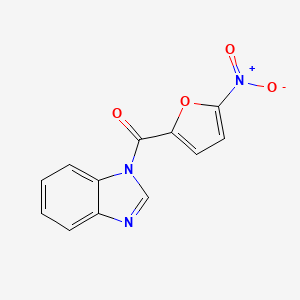

![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)

![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)
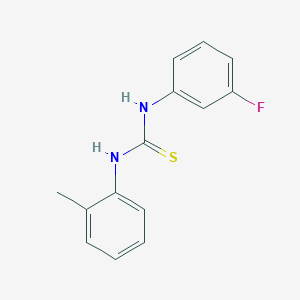
![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)
